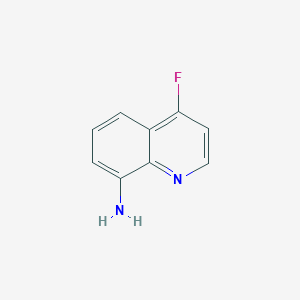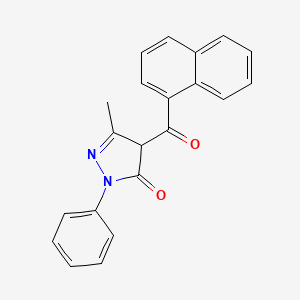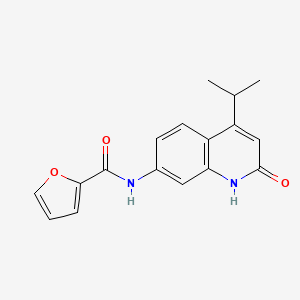
4-Fluoroquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroquinolin-8-amine is a chemical compound with the CAS Number: 1416439-07-0 . It has a molecular weight of 162.17 . It is a powder in physical form .
Synthesis Analysis
Quinolin-8-amines are valuable scaffolds in organic synthesis . The synthesis of quinolin-8-amines can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 162.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
A study by Zhang et al. (2007) detailed the synthesis of 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. The study found that certain derivatives exhibited potent cytotoxicity, highlighting 4-aminoquinoline's potential as a prototype molecule for anticancer agent development (Zhang et al., 2007).
Antibacterial Properties
Research by Al-Hiari et al. (2007) focused on the synthesis of new 8-nitrofluoroquinolone models and their antibacterial properties. This study found that certain derivatives showed promising antibacterial activity against both gram-positive and gram-negative strains, indicating the potential for developing new antibacterial agents (Al-Hiari et al., 2007).
Fluorogenic Chemodosimeters
A paper by Song et al. (2006) introduced a thioamide derivative of 8-hydroxyquinoline that exhibited highly selective fluorescence enhancement upon interaction with Hg2+ ions, demonstrating its utility as a chemodosimeter for detecting mercury ions (Song et al., 2006).
Oxidative C−H Amination
Wang et al. (2016) developed a method for oxidative C−H amination of 8-acylaminoquinolines and anilides, showing good functional group compatibility and providing a novel method for arylamine compound synthesis (Wang et al., 2016).
Copper-Catalyzed Remote C−H Amination
Yin et al. (2017) described a copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds, yielding various 5-aminated quinolines. This process showcased broad substrate scope and high efficiency, indicating its potential for synthesizing complex quinoline derivatives (Yin et al., 2017).
Wirkmechanismus
While the specific mechanism of action for 4-Fluoroquinolin-8-amine is not mentioned in the search results, fluoroquinolones, a related family of compounds, have a specific mechanism of action that allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRZTDKGDSZUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2961005.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)
![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)

![2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2961013.png)
![4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B2961016.png)
![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)
![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2961021.png)
![[1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride](/img/structure/B2961022.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)
![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)
